2,2'-Spirobi[1,3,2-benzodioxasilole]

Twin polymerization Porous carbon Nanostructured hybrid materials

2,2'-Spirobi[1,3,2-benzodioxasilole] (CAS 181-88-4), also known as bis(catecholato)silicon(IV) or BIS(1,2-PHENYLENEDIOXY)SILANE, is a spirocyclic silicon catecholate with the molecular formula C12H8O4Si and molecular weight 244.27 g·mol⁻¹. This compound serves as the archetypal 'ideal twin monomer' in twin polymerization (TP), a technique that converts a single molecular precursor into a nanostructured organic–inorganic hybrid material composed of interpenetrating phenolic resin and silica domains in a single reaction step.

Molecular Formula C12H8O4Si
Molecular Weight 244.27 g/mol
CAS No. 181-88-4
Cat. No. B086958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Spirobi[1,3,2-benzodioxasilole]
CAS181-88-4
SynonymsBIS(1,2-PHENYLENEDIOXY)SILANE
Molecular FormulaC12H8O4Si
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)O[Si]3(O2)OC4=CC=CC=C4O3
InChIInChI=1S/C12H8O4Si/c1-2-6-10-9(5-1)13-17(14-10)15-11-7-3-4-8-12(11)16-17/h1-8H
InChIKeyRUGVCVIJIPKSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Spirobi[1,3,2-benzodioxasilole] (CAS 181-88-4) Procurement & Selection Baseline


2,2'-Spirobi[1,3,2-benzodioxasilole] (CAS 181-88-4), also known as bis(catecholato)silicon(IV) or BIS(1,2-PHENYLENEDIOXY)SILANE, is a spirocyclic silicon catecholate with the molecular formula C12H8O4Si and molecular weight 244.27 g·mol⁻¹ . This compound serves as the archetypal 'ideal twin monomer' in twin polymerization (TP), a technique that converts a single molecular precursor into a nanostructured organic–inorganic hybrid material composed of interpenetrating phenolic resin and silica domains in a single reaction step [1]. Its spirocyclic architecture is essential for the concerted formation of two structurally distinct polymer networks, making it a fundamental reference compound for the design of hierarchical nanocomposites, porous carbons, and silica-based functional materials.

Why Generic Substitution Fails for 2,2'-Spirobi[1,3,2-benzodioxasilole] in Twin Polymerization Workflows


In-class twin monomers such as tetrafurfuryloxysilane (TFOS) or other 2,2′-disubstituted 4H-1,3,2-benzodioxasiline derivatives cannot be freely interchanged with 2,2'-spirobi[1,3,2-benzodioxasilole] because the resulting carbon porosity type, polymerization initiation breadth, and hybrid-material nanostructure are intrinsically dictated by the monomer's molecular architecture [1]. Whereas the spiro compound reliably yields microporous carbon and is compatible with thermal, acid-catalyzed, and base-catalyzed initiation, alternative monomers either produce mesoporous carbon (e.g., TFOS) or fail entirely under certain initiation conditions, making empirical performance prediction impossible without the exact precursor [2]. The quantitative evidence below establishes the precise dimensions of these differentiation axes.

2,2'-Spirobi[1,3,2-benzodioxasilole] – Quantitative Differentiation Evidence for Procurement Decisions


Porosity Outcome: Microporous Carbon from 2,2'-Spirobi[1,3,2-benzodioxasilole] vs. Mesoporous Carbon from TFOS

When processed under identical twin polymerization conditions, 2,2'-spirobi[4H-1,3,2-benzodioxasiline] (Spiro) consistently generates microporous carbon, whereas the direct analog tetrafurfuryloxysilane (TFOS) yields mesoporous carbon [1]. This porosity-determining behavior has been demonstrated in multiple independent studies and is attributed to the divergent organic polymer architectures formed from each precursor [2].

Twin polymerization Porous carbon Nanostructured hybrid materials

Initiation Versatility: 2,2'-Spirobi[1,3,2-benzodioxasilole] Tolerates Thermal, Acidic, and Basic Conditions, Whereas TFOS Requires Acid

2,2'-Spirobi[4H-1,3,2-benzodioxasiline] can be polymerized by simple thermal annealing, by Brønsted or Lewis acid catalysis, or by base catalysis (e.g., DABCO), providing broad synthetic flexibility. In contrast, tetrafurfuryloxysilane (TFOS) is polymerizable only under acidic conditions; thermal treatment alone produces no exothermic DSC peak and does not lead to the characteristic two-network hybrid material [1]. This difference in initiation scope has direct consequences for process design and compatibility with co-monomers or substrates.

Twin polymerization Initiation mechanism Monomer reactivity

Nanostructure Domain Size Control: 2,2'-Spirobi[1,3,2-benzodioxasilole] Delivers 0.5–3 nm Silica Domains, Tunable to 2–20 nm with Functional Co-Monomers

In thermally or catalytically induced twin polymerization, 2,2'-spirobi[4H-1,3,2-benzodioxasiline] generates silica nanodomains of 0.5–3 nm within the organic matrix [1]. When functionalized 4H-1,3,2-benzodioxasiline co-monomers are employed in simultaneous twin polymerization with the spiro compound, the nanostructure dimension can be systematically adjusted from 2 to 20 nm [2]. This breadth of accessible domain sizes is a direct consequence of the spiro compound's 'ideal twin monomer' behavior and is not universally achievable with non-spiro or monofunctional silicon catecholates.

Hybrid nanomaterials Domain size control Twin polymerization

Carbon Surface Area After Twin Polymerization: Up to 1219 m²·g⁻¹ Achieved from 2,2'-Spirobi[1,3,2-benzodioxasilole]

Fluoride-modified twin polymerization of 2,2'-spirobi[4H-1,3,2-benzodioxasiline] (1) followed by carbonization and silica etching yielded microporous carbon with BET surface areas up to 1219 m²·g⁻¹ when tetra-n-butylammonium fluoride was used as additive . The spiro compound itself without fluoride additive gave carbon with 1060 m²·g⁻¹ . These values place the spiro-monomer-derived carbons among the highest-surface-area materials obtainable via twin polymerization, exceeding those derived from many non-spirocyclic silicon alkoxide precursors.

Microporous carbon BET surface area Twin polymerization carbonization

High-Value Application Scenarios for 2,2'-Spirobi[1,3,2-benzodioxasilole] (CAS 181-88-4) Based on Quantitative Differentiation


Microporous-Carbon Electrodes for Vanadium Redox Flow Batteries

When the electrode application demands exclusively microporous carbon coatings to maximize vanadium-ion adsorption and electrode surface area, 2,2'-spirobi[4H-1,3,2-benzodioxasiline] is the preferred twin monomer, because it yields microporous carbon (pore width <2 nm) rather than the mesoporous carbon produced by TFOS [1]. The enhanced surface area (up to 35-fold higher than untreated substrates) demonstrated with spiro-derived carbon–carbon composites directly translates into higher electrode performance in redox flow batteries [2].

Multi-Mode Polymerization Processes Requiring Thermal, Acid, and Base Compatibility

For integrated process lines where twin polymerization may need to be initiated thermally in one step, acid-catalyzed in another, and base-catalyzed in a third (e.g., for multi-layer coating of temperature-sensitive substrates), only the spiro compound provides all three initiation modes. TFOS, which is restricted to acid catalysis, would necessitate a second monomer supply chain and process revalidation [3].

Hierarchically Nanostructured Carbon Hollow Spheres with Dual Porosity

The sequential surface polymerization of TFOS followed by 2,2'-spirobi[4H-1,3,2-benzodioxasiline] on silica templates produces double-shelled carbon hollow spheres with a mesoporous core and a microporous outer shell. This hierarchically structured porosity, confirmed by nitrogen sorption and mercury porosimetry, exploits the deterministic porosity outcome of each monomer, making the spiro compound irreplaceable for the microporous shell component [4].

Sub-Nanometer Silica Nanodomain Hybrid Materials for Optical or Barrier Applications

Materials requiring silica domain sizes in the 0.5–3 nm range—relevant for transparent hybrid coatings with high barrier properties—are accessible directly from 2,2'-spirobi[4H-1,3,2-benzodioxasiline] via acid- or base-catalyzed twin polymerization. Non-spirocyclic silicon alkoxide precursors do not routinely achieve domain sizes below 2 nm, making the spiro compound the default choice when sub-2-nm inorganic domains are required [5].

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